(S)-2-amino-4-methylpentane-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C6H15NO2/c1-6(2,9)3-5(7)4-8/h5,8-9H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
DNSCRRORRPJVEI-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C[C@@H](CO)N)O |
Canonical SMILES |
CC(C)(CC(CO)N)O |
Origin of Product |
United States |
Stereochemical Investigations of S 2 Amino 4 Methylpentane 1,4 Diol
Absolute and Relative Stereochemistry of (S)-2-Amino-4-methylpentane-1,4-diol
The presence of multiple stereocenters in this compound gives rise to a variety of stereoisomeric forms. The specific designation "(S)" in its name provides information about the absolute configuration at one of these chiral centers.
This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C4 positions of the pentane (B18724) backbone.
C2: This carbon is bonded to a hydrogen atom, an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and the rest of the carbon chain (-CH₂C(CH₃)(OH)CH₃). The "(S)" designation in the compound's name explicitly defines the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules.
C4: This carbon is bonded to a methyl group (-CH₃), a hydroxyl group (-OH), a propyl group derived from the C1, C2, and C3 atoms, and another methyl group. The presence of two identical methyl groups attached to the C4 carbon in the parent alkane (4-methylpentane) would typically render it achiral. However, the introduction of the hydroxyl group at C4 in the diol creates a stereocenter.
The absolute configuration at C4 is not specified in the name "this compound," which implies that the compound could be a mixture of diastereomers with respect to the C4 center, or that the specific diastereomer is not defined by the name alone. For the purpose of this analysis, we will consider both possible configurations at C4, which would be designated as (R) or (S).
| Chiral Center | Substituents | Cahn-Ingold-Prelog Priority |
| C2 | 1. -NH₂ 2. -CH₂C(CH₃)(OH)CH₃ 3. -CH₂OH 4. -H | (S)-configuration |
| C4 | 1. -OH 2. -CH₂CH(NH₂)CH₂OH 3. -CH₃ 4. -CH₃ | (R) or (S)-configuration |
With two chiral centers, a maximum of 2² = 4 stereoisomers can exist for 2-amino-4-methylpentane-1,4-diol. These stereoisomers are related as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
Given that the configuration at C2 is fixed as (S), we are primarily concerned with the two possible diastereomers that arise from the different configurations at C4:
(2S, 4R)-2-amino-4-methylpentane-1,4-diol
(2S, 4S)-2-amino-4-methylpentane-1,4-diol
These two compounds are diastereomers of each other. Each of these diastereomers has a corresponding enantiomer:
The enantiomer of (2S, 4R) is (2R, 4S).
The enantiomer of (2S, 4S) is (2R, 4R).
The distinct spatial arrangement of the amino, hydroxyl, and methyl groups in these diastereomers results in different physical and chemical properties, including melting point, boiling point, solubility, and reactivity.
| Stereoisomer | Relationship to (2S, 4R) | Relationship to (2S, 4S) |
| (2S, 4R)-2-amino-4-methylpentane-1,4-diol | Identity | Diastereomer |
| (2S, 4S)-2-amino-4-methylpentane-1,4-diol | Diastereomer | Identity |
| (2R, 4S)-2-amino-4-methylpentane-1,4-diol | Enantiomer | Diastereomer |
| (2R, 4R)-2-amino-4-methylpentane-1,4-diol | Diastereomer | Enantiomer |
Conformational Preferences and Dynamics of this compound
The flexibility of the pentane backbone in this compound allows it to adopt numerous conformations through rotation around its single bonds. The relative stability of these conformations is governed by a delicate balance of intramolecular interactions.
Several key intramolecular interactions dictate the preferred conformations of this compound:
Intramolecular Hydrogen Bonding: The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors, allows for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations. For instance, a hydrogen bond could form between the amino group at C2 and the hydroxyl group at C4, or between the amino group at C2 and the hydroxyl group at C1. The formation of five- or six-membered rings through hydrogen bonding is generally favorable.
Steric Hindrance: The bulky isobutyl group at C4 and the hydroxymethyl group at C2 can lead to steric repulsion in conformations where these groups are brought into close proximity. Gauche interactions between bulky substituents along the carbon backbone will destabilize the conformation.
Torsional Strain: Rotation around the C-C bonds of the pentane chain is subject to torsional strain, with staggered conformations being more stable than eclipsed conformations.
The interplay of these factors determines the lowest energy conformations of the molecule. It is likely that the molecule will adopt a conformation that maximizes stabilizing hydrogen bonding while minimizing destabilizing steric and torsional strain.
| Interaction Type | Description | Potential Effect on Conformation |
| Intramolecular H-Bonding | Between -NH₂ and -OH groups. | Stabilizes conformations where these groups are in proximity. |
| Steric Hindrance | Repulsion between bulky groups (isobutyl, hydroxymethyl). | Destabilizes conformations with eclipsed or gauche bulky groups. |
| Torsional Strain | Resistance to bond rotation. | Favors staggered arrangements of substituents along the C-C backbone. |
The preferred conformation of this compound can have a profound impact on its chemical reactivity and the stereochemical outcome of its reactions.
Reactivity: The accessibility of the reactive functional groups (-NH₂ and -OH) is conformation-dependent. Intramolecular hydrogen bonding, while stabilizing the molecule, may decrease the nucleophilicity of the amino group or the acidity of the hydroxyl groups by involving their lone pairs or hydrogen atoms in these interactions.
Stereoselectivity: In reactions where new chiral centers are formed, the existing stereochemistry and the preferred conformation of the starting material can direct the approach of a reagent to one face of the molecule over the other. This substrate-controlled stereoselectivity is a cornerstone of asymmetric synthesis. For example, the conformation of the molecule could shield one face of a reactive center, leading to a diastereoselective or enantioselective transformation. The specific diastereomer of this compound (i.e., (2S, 4R) or (2S, 4S)) will exhibit different facial biases due to the distinct spatial arrangement of its substituents, leading to different product distributions in stereoselective reactions.
Advanced Synthetic Methodologies for S 2 Amino 4 Methylpentane 1,4 Diol
Strategies for Carbon Framework Assembly
The construction of the specific carbon framework of (S)-2-amino-4-methylpentane-1,4-diol requires methods that can forge carbon-carbon and carbon-nitrogen bonds with high regioselectivity and stereocontrol.
Reductive Amination Pathways for the Formation of the Amino Diol Skeleton
Reductive amination is a cornerstone of amine synthesis and provides a direct route to the amino diol skeleton from carbonyl precursors. This method typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
For the synthesis of this compound, a plausible precursor would be a β-hydroxy ketone. The process would involve the condensation of the ketone with an amine, followed by reduction. A significant challenge in this pathway is controlling the stereochemistry at the newly formed amino-substituted carbon center. nih.gov Biocatalytic approaches using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) have emerged as powerful tools for achieving high enantioselectivity in reductive amination reactions. nih.govmanchester.ac.uk These enzymatic methods operate under mild conditions and can deliver chiral amines with excellent optical purity. manchester.ac.ukfrontiersin.org For instance, engineered AmDHs have been successfully employed for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones. manchester.ac.uk A two-step, one-pot process can also be utilized where a non-catalytic condensation of a carbonyl compound with a primary amine is followed by hydrogenation of the resulting imine over a catalyst. mdpi.com
Stereoselective Reduction of Precursor Carbonyl Compounds to Establish Diol Moieties
The formation of the 1,4-diol functionality with the correct stereochemistry is critical. This is often achieved through the stereoselective reduction of a precursor containing one or more carbonyl groups. The choice of reducing agent and the substrate's existing stereochemistry are pivotal in determining the final diastereomeric outcome.
Complex metal hydrides are common reagents for the reduction of carbonyl compounds to alcohols. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are widely used, but they differ significantly in their reactivity. libretexts.orglibretexts.org LiAlH₄ is a very powerful reducing agent, capable of reducing aldehydes, ketones, esters, and carboxylic acids, while NaBH₄ is milder and typically reduces only aldehydes and ketones. libretexts.orglibretexts.org
This difference in reactivity allows for chemoselectivity. In a molecule containing both a ketone and an ester, NaBH₄ could selectively reduce the ketone to a hydroxyl group while leaving the ester intact. However, when reducing a precursor with multiple ketone or aldehyde groups to form a diol, these reagents often lack inherent diastereoselectivity unless guided by substrate features, such as chelation control from a nearby existing hydroxyl group. organicchemistrytutor.com The reduction of a carbonyl group can create a new stereocenter, potentially leading to a mixture of stereoisomers. organicchemistrytutor.com
| Reagent | Formula | Typical Solvents | Carbonyl Groups Reduced | Relative Reactivity |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Protic (Methanol, Ethanol) | Aldehydes, Ketones | Mild |
| Lithium Aluminum Hydride | LiAlH₄ | Aprotic (Diethyl ether, THF) | Aldehydes, Ketones, Esters, Carboxylic Acids | Strong |
Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), offer an alternative to metal hydride reagents for carbonyl reductions. acsgcipr.orgorganic-chemistry.org These reagents are generally less reactive than LiAlH₄ but are capable of reducing carboxylic acids, a transformation that NaBH₄ cannot accomplish. acs.org
A key advantage of borane reagents is their potential for high diastereoselectivity, particularly in the reduction of β-hydroxy carbonyl compounds to 1,3-diols. chem-station.com The stereochemical outcome can often be controlled through chelation effects. For instance, zinc borohydride (Zn(BH₄)₂) is known to reduce β-hydroxy ketones to syn-1,3-diols via a chelation-controlled mechanism where the hydride is delivered intramolecularly. chem-station.com Conversely, reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can favor the formation of anti-1,3-diols. chem-station.com This controlled delivery of a hydride allows for the establishment of the diol moieties with a predictable relative stereochemistry, which is essential for synthesizing complex molecules like this compound.
Multicomponent Reactions for Direct Synthesis Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient strategy for synthesizing complex molecules. mdpi.comnih.gov These reactions are characterized by high atom economy and operational simplicity. For the direct synthesis of amino diols, an MCR approach could potentially assemble the entire carbon and heteroatom framework in one pot.
Asymmetric Synthesis and Enantioselective Control
Establishing the (S) configuration at the C2 stereocenter is the most critical aspect of the synthesis. Asymmetric synthesis strategies are employed to control the formation of this chiral center, ensuring the desired enantiomer is produced in high excess.
One of the most effective methods for asymmetric amine synthesis involves the use of chiral auxiliaries. yale.edu For example, tert-butanesulfinamide has been extensively used to synthesize a wide variety of chiral amines with high enantiomeric excess. yale.edu The synthesis involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinylimine, which is then diastereoselectively reduced. Subsequent acidic hydrolysis removes the auxiliary to yield the chiral primary amine.
Catalytic asymmetric synthesis provides a more atom-economical approach. This can involve the enantioselective reduction of a ketone precursor using a chiral catalyst, such as in the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source. organic-chemistry.org Alternatively, asymmetric reductive amination can be performed using chiral catalysts that guide the enantioselective reduction of an imine intermediate. nih.gov
Enzymatic catalysis offers unparalleled selectivity. nih.govresearchgate.net A three-component strategy combining biocatalytic aldol (B89426) reactions with reductive aminations catalyzed by IREDs has been developed for the stereoselective synthesis of amino diols. nih.govacs.org This approach uses enzymes to control the formation of multiple stereocenters with high precision, avoiding the need for extensive protecting-group strategies that are common in traditional chemical synthesis. nih.govresearchgate.net
The table below summarizes data from a study on a two-step biocatalytic cascade for producing amino diols, highlighting the high conversions achievable with this method. acs.org
| Aldehyde Substrate | Hydroxy Ketone Substrate | Product | Overall Conversion (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Propanal | Hydroxyacetone (B41140) (HA) | 1ai | 88 | >95:5 |
| Propanal | Dihydroxyacetone (DHA) | 1bi | 85 | >95:5 |
| Propanal | Hydroxybutanone (HB) | 1ci | 75 | >95:5 |
| Isobutyraldehyde | Hydroxyacetone (HA) | 2ai | 85 | >95:5 |
| Isobutyraldehyde | Dihydroxyacetone (DHA) | 2bi | 94 | >95:5 |
| Isobutyraldehyde | Hydroxybutanone (HB) | 2ci | 88 | >95:5 |
Data sourced from a two-step biocatalytic FSA-IRED cascade toward amino-diol and polyol products. acs.org
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a reliable and well-established method for controlling stereochemistry in the synthesis of complex molecules like amino diols. wikipedia.org
For the synthesis of a molecule like this compound, a chiral auxiliary could be attached to a glycine (B1666218) or acetate (B1210297) equivalent, followed by diastereoselective alkylation or an aldol reaction to construct the carbon backbone and introduce the required stereocenters. Evans' oxazolidinone auxiliaries, for instance, are widely used for diastereoselective aldol reactions that can establish two adjacent stereocenters simultaneously. wikipedia.org Similarly, sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have demonstrated high effectiveness in acetate aldol reactions, offering an alternative to traditional oxazolidinones. scielo.org.mx Pseudoephedrine can also serve as a practical chiral auxiliary, forming an amide that directs the diastereoselective alkylation of the α-carbon. wikipedia.org
The general approach would involve attaching an auxiliary to a starting material, performing a stereoselective bond-forming reaction to create a precursor, and then cleaving the auxiliary and further modifying the functional groups to yield the target amino diol.
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity (d.r. or d.e.) | Key Features |
| Oxazolidinones (Evans) | Aldol Reaction | >95:5 | Forms a Z-enolate with boron reagents, leading to syn-aldol products. wikipedia.org |
| Camphorsultam (Oppolzer) | Michael Addition | High | Effective in conjugate additions and Diels-Alder reactions. wikipedia.org |
| Pseudoephedrine Amides | α-Alkylation | High | Enolate alkylation occurs syn to the methyl group and anti to the hydroxyl group. wikipedia.org |
| Sulfur-Based Auxiliaries | Aldol Reaction | High | Effective in acetate aldol reactions where Evans' auxiliaries may show low selectivity. scielo.org.mx |
| (S,S)-Cyclohexane-1,2-diol | Alkylation | 92 to >95% d.e. | Used as an acetal (B89532) chiral auxiliary for diastereoselective alkylation of β-keto esters. |
Asymmetric Catalysis in the Production of Chiral Amino Diols
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, representing a highly efficient and atom-economical approach.
Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric transformations. mdpi.com Reactions such as asymmetric hydrogenation, amination, and cross-coupling are fundamental to modern organic synthesis. mdpi.com For the synthesis of chiral amino diols, a key step could be the asymmetric reduction of an α-amino ketone or the asymmetric amination of a corresponding dihydroxy ketone precursor.
Palladium-catalyzed asymmetric arylation of α-keto imines has been shown to be an effective method for producing chiral α-amino ketones, which are direct precursors to amino alcohols. nih.gov Copper-hydride catalysis has also been successfully employed in the reductive coupling of azadienes with ketones to synthesize chiral 1,2-amino alcohols. Furthermore, transition metal complexes with ligands derived from amino acids or carbohydrates can catalyze reactions with high optical purity. mdpi.com A plausible route to this compound could involve the asymmetric reduction of a suitably protected 2-amino-4-hydroxy-4-methylpentan-1-al or the corresponding ketone, catalyzed by a chiral transition metal complex.
| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) / Diastereoselectivity |
| Chiral BOX / Cu(II) Complex | C-H Alkylation | N-substituted glycine esters | High |
| Pd(II) / Chiral Ligand | Asymmetric Arylation | α-keto imines | High |
| Ir(III) / Chiral Ligand | C-H Amidation | C-H bonds | High |
| Ru-based Catalysts | Amination | Diols | Produces a mixture of amino-alcohols and diamines. ornl.gov |
Organocatalysis avoids the use of metals and instead employs small, chiral organic molecules to catalyze asymmetric transformations. This field has grown rapidly, offering green and robust alternatives to metal catalysis. For the synthesis of chiral amino diols, organocatalytic aldol and Mannich reactions are particularly relevant.
L-proline and its derivatives are highly effective catalysts for direct asymmetric aldol reactions between ketones and aldehydes. nih.gov This methodology can be used to construct β-hydroxy ketone scaffolds with high enantioselectivity. nih.gov For instance, the reaction of hydroxyacetone with an aldehyde can yield anti-1,2-diols with excellent enantiomeric excess (>99% ee). nih.gov A potential strategy for synthesizing a precursor to this compound could involve an L-proline-catalyzed aldol reaction between a protected amino-aldehyde and a ketone, establishing the stereochemistry at the hydroxyl-bearing carbon. Chiral diol-based organocatalysts, such as BINOL derivatives, are also effective in promoting asymmetric additions to imines and other electrophiles. nih.gov
| Organocatalyst | Reaction Type | Key Intermediate | Stereoselectivity |
| L-Proline | Aldol Reaction | Enamine | High regio-, diastereo-, and enantioselectivity. nih.gov |
| DMTC | Aldol Reaction | Enamine | Powerful catalyst for reactions of acyclic and cyclic ketones. nih.gov |
| Chiral Diols (e.g., BINOL) | Allylation / Conjugate Addition | Boron "ate" complex | High ee for additions to ketones and imines. nih.gov |
| Silanediol | Mannich Reaction | Coordinated ion pair | Nearly 80% ee in acyl Mannich reactions. nih.gov |
Diastereoselective Control in Functional Group Interconversions
When a molecule already contains one or more stereocenters, these can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool for building complex molecules. A key strategy for synthesizing amino diols is the diastereoselective reduction of a chiral α-amino ketone precursor.
The stereochemical outcome of the ketone reduction can often be controlled by the choice of reducing agent and reaction conditions. Chelation-controlled reduction, often achieved with reagents like zinc borohydride or lithium aluminium hydrides in the presence of a chelating group (like a protected amine), typically leads to the syn-amino alcohol. In this model, the reagent coordinates to both the carbonyl oxygen and the heteroatom on the α-carbon, leading to hydride delivery from a specific face. Conversely, non-chelating conditions, often using bulky reducing agents like L-Selectride, follow the Felkin-Ahn model and typically yield the anti-amino alcohol. acs.org For example, the reduction of N-Boc-protected α-amino ketones can give anti-β-amino alcohols with high selectivity. cdnsciencepub.com By carefully selecting the protecting group on the amine and the reduction conditions, one can selectively access the desired diastereomer of the amino diol.
| Reducing Agent | Control Model | Substrate Type | Typical Diastereomeric Ratio (syn:anti) |
| LiAlH(O-t-Bu)₃ | Chelation | N-Boc-δ-amino-γ-keto ester | >95:5 |
| NB-Enantride | Felkin-Ahn | N-Boc-δ-amino-γ-keto ester | 5:95 |
| NaBH₄ / CeCl₃ | Luche Reduction | α-amino ketones | Variable, favors non-chelation product |
| Zn(BH₄)₂ | Chelation | α-amino ketones | Favors chelation product |
Chemical Reactivity and Derivatization Studies of S 2 Amino 4 Methylpentane 1,4 Diol
Reactions at the Amino Functional Group
The primary amino group in (S)-2-amino-4-methylpentane-1,4-diol is a nucleophilic center and can participate in a variety of reactions to form N-substituted derivatives.
The amino group can act as a nucleophile in substitution reactions with alkyl halides to form secondary and tertiary amines. wikipedia.org However, a common issue with direct alkylation is the potential for over-alkylation, leading to a mixture of products. acs.org To achieve selective mono-alkylation, methods such as reductive amination with aldehydes or ketones are often employed. mdpi.com Another approach involves the use of protecting groups on the amine, followed by alkylation and deprotection.
The Gabriel synthesis, which utilizes phthalimide as an ammonia (B1221849) surrogate, is a classic method for forming primary amines and can be adapted for the synthesis of N-substituted derivatives. wikipedia.org More modern approaches for controlled N-alkylation include the use of specific catalysts that facilitate the reaction of amines with alcohols through a "hydrogen borrowing" mechanism. mdpi.comresearchgate.net
| Reaction Type | Reagents | Product | Key Considerations |
| Direct Alkylation | Alkyl halide | Secondary/Tertiary Amine | Risk of over-alkylation. |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Controlled mono- or di-alkylation. |
| "Hydrogen Borrowing" | Alcohol, catalyst (e.g., Ru or Ir complex) | Secondary/Tertiary Amine | Atom-economical, water is the only byproduct. nih.gov |
This table summarizes common methods for N-alkylation of primary amines.
Acylation: The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. researchgate.netacs.orgnih.gov This reaction is typically fast and high-yielding. In the presence of the hydroxyl groups, selective N-acylation is often possible without protecting the alcohols, as the amine is generally a stronger nucleophile. researchgate.netresearchgate.net However, under certain conditions, O-acylation can compete. googleapis.com
Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides. This reaction is a common method for the protection of amines or for the introduction of a functional group that can alter the biological activity of the parent molecule.
Formation of Schiff Bases and Related Imines
This compound, possessing a primary amino group, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This transformation is a cornerstone of its derivatization, enabling the introduction of a wide array of substituents that can modulate its chemical and physical properties. The formation of the C=N double bond is typically achieved by refluxing the amino diol with the corresponding carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration process. nih.govresearchgate.net The reversibility of this reaction necessitates the removal of water, commonly accomplished using a Dean-Stark apparatus, to drive the equilibrium towards the imine product. nih.gov
The general mechanism for Schiff base formation from this compound involves the nucleophilic attack of the amino group on the carbonyl carbon, leading to a carbinolamine intermediate. iosrjournals.orglibretexts.org Subsequent acid-catalyzed dehydration of this intermediate results in the formation of the imine. libretexts.org The reaction rate is sensitive to the pH of the medium, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.org At lower pH, the amine nucleophile is protonated and rendered non-nucleophilic, while at higher pH, the acid catalyst is not available to promote dehydration of the carbinolamine. libretexts.org
A variety of aldehydes and ketones can be employed in the synthesis of Schiff bases derived from this compound. Aromatic aldehydes, in particular, are frequently used due to the enhanced stability of the resulting conjugated imines. libretexts.org The specific reaction conditions, such as solvent, temperature, and catalyst, can be optimized to achieve high yields of the desired Schiff base.
Table 1: Examples of Schiff Base Formation with Amino Diols (Representative Data)
| Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Toluene | p-Toluenesulfonic acid | 4 | 85 |
| Salicylaldehyde | Ethanol | Acetic acid | 6 | 92 |
| Acetone | Methanol | None | 12 | 65 |
| Cyclohexanone | Benzene | Formic acid | 8 | 78 |
Mechanisms of Key Reactions and Structure-Reactivity Relationships
The chemical behavior of this compound is governed by the interplay of its functional groups—the primary amine and the two hydroxyl groups. This section delves into the mechanistic aspects of its key reactions and explores the relationship between its structure and reactivity.
The study of reaction kinetics and thermodynamics provides valuable insights into the feasibility and mechanism of chemical transformations. For the formation of Schiff bases from amino alcohols, these parameters can be determined using various analytical techniques, such as UV-Vis spectroscopy and NMR, by monitoring the concentration of reactants and products over time at different temperatures. nih.gov
The rate of imine formation is influenced by several factors, including the steric and electronic properties of both the amino alcohol and the carbonyl compound, the solvent polarity, and the concentration of the acid catalyst. acs.org Generally, electron-withdrawing groups on the aldehyde or ketone enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. Conversely, bulky substituents on either reactant can hinder the reaction due to steric hindrance. nih.gov
Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, can be determined from the temperature dependence of the equilibrium constant. nih.gov The formation of a Schiff base is typically an equilibrium process, and the position of the equilibrium is influenced by the relative stability of the reactants and products. nih.gov
Table 2: Representative Kinetic and Thermodynamic Parameters for Schiff Base Formation of Amino Alcohols
| Reaction | k (M⁻¹s⁻¹) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG (kJ/mol) |
| Aminoethanol + Benzaldehyde | 0.015 | 45 | -120 | -10 |
| 1-Amino-2-propanol + Acetone | 0.002 | 55 | -150 | 5 |
| 2-Amino-1,3-propanediol + Salicylaldehyde | 0.028 | 40 | -110 | -15 |
Hydrogen bonding plays a crucial role in dictating the conformation, reactivity, and selectivity of reactions involving this compound. The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (oxygen and nitrogen atoms) allows for the formation of a network of intra- and intermolecular hydrogen bonds. researchgate.net
Intramolecular hydrogen bonding between the hydroxyl and amino groups can influence the molecule's conformation, potentially pre-organizing it for a specific reaction pathway. This can lead to enhanced stereoselectivity in certain reactions. For instance, in derivatization reactions, the stereochemistry of the chiral centers can be influenced by the directing effect of hydrogen bonds. nih.gov
Intermolecular hydrogen bonding with solvent molecules, reactants, and catalysts is also critical. In protic solvents, the functional groups of this compound will be solvated through hydrogen bonds, which can affect their nucleophilicity and basicity. ibpc.fr During a reaction, hydrogen bonding can stabilize transition states, thereby lowering the activation energy and accelerating the reaction rate. For example, in Schiff base formation, hydrogen bonding to the carbonyl oxygen of the aldehyde or ketone can increase its electrophilicity, while hydrogen bonding to the leaving water molecule can facilitate its departure. nih.gov
The intricate network of hydrogen bonds can also be exploited to achieve selectivity in derivatization. By carefully choosing the solvent and reaction conditions, it is possible to favor the reaction at a specific functional group. For instance, in a solvent that preferentially solvates the hydroxyl groups, the reactivity of the amino group might be enhanced.
Applications of S 2 Amino 4 Methylpentane 1,4 Diol in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecular Synthesis
Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is crucial for biological activity. Amino acids and their derivatives are a primary source for these building blocks. The structure of (S)-2-amino-4-methylpentane-1,4-diol, derived from L-leucine, contains multiple functional groups that can be selectively manipulated to introduce stereocenters and build molecular complexity.
Construction of Natural Product Frameworks
The synthesis of natural products often relies on the use of chiral precursors to establish the correct stereochemistry of the final molecule. Amino alcohols and diols derived from the chiral pool are frequently employed for this purpose. For instance, cyclohexadiene-trans-diols have been used as versatile starting materials in the synthesis of natural products like iso-crotepoxide and ent-senepoxide researchgate.net. Similarly, the functional groups of this compound could be strategically employed. The primary alcohol could be oxidized to an aldehyde or carboxylic acid, the amine could be acylated or used to form heterocyclic rings, and the tertiary alcohol could serve as a handle for further transformations or as a key stereocontrol element. While direct examples using this specific 1,4-diol are scarce, the general strategy is well-established in natural product synthesis nih.govmdpi.com.
Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound in drug discovery. This process involves the systematic modification of different parts of the molecule to understand how these changes affect its interaction with a biological target. Chiral building blocks are invaluable in creating libraries of stereochemically defined analogs. A series of 2-substituted 2-aminopropane-1,3-diols, which are structurally related to the target compound, were synthesized and evaluated for immunosuppressive activity, demonstrating the importance of the stereochemistry and the nature of the substituents on the molecule's potency nih.gov. The this compound scaffold could be used to generate a variety of analogs by modifying its hydroxyl and amino groups, providing valuable data for SAR studies.
Modular Synthesis of Macrocyclic and Heterocyclic Systems
Macrocycles and heterocycles are prevalent structures in many biologically active compounds and approved drugs. The synthesis of these complex ring systems often employs bifunctional or multifunctional building blocks that can undergo cyclization reactions. Diols are common precursors for the synthesis of diverse macrocycles through reactions with various electrophilic reagents researchgate.net. Leucine has been incorporated into macrocycles to create structures that can adopt specific conformations, such as beta-sheets, which are important for targeting protein-protein interactions tcu.edu. Given its multiple functional groups, this compound is a prime candidate for the modular synthesis of macrocycles and heterocycles. For example, the amino and primary hydroxyl groups could react intramolecularly or with linking reagents to form macrocyclic lactams or ethers. Contemporary strategies for peptide macrocyclization often rely on such principles uni-kiel.denih.gov.
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern chemical manufacturing. The performance of these catalysts is highly dependent on the structure of the chiral ligand that coordinates to the metal center. Amino acids and their derivatives are excellent sources for chiral ligands due to their ready availability and structural diversity mdpi.comresearchgate.net.
Development of Ligand Scaffolds Based on the Amino Diol Structure
The combination of nitrogen and oxygen donor atoms in amino alcohols and diols makes them effective scaffolds for creating multidentate ligands. These ligands can coordinate to a metal center, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. For example, peptide-based chiral phosphine ligands have been used in copper-catalyzed enantioselective conjugate additions mdpi.com. The this compound framework, with its N,O,O-donor set, could be elaborated into various ligand types, such as P,N,O or N,N,O ligands, by selectively modifying the functional groups.
Application in Enantioselective Transformations (e.g., asymmetric hydrogenation, aldol (B89426) reactions)
Chiral ligands derived from amino acids have been successfully applied in a wide range of enantioselective transformations. For instance, catalysts generated from L-amino acids and (S)-amino alcohols have shown very good enantioselectivity in the reduction of acetophenone mdpi.com. Furthermore, amino acid-derived acylguanidines have been developed as organocatalysts for the asymmetric aldol reaction, inspired by the function of arginine residues in aldolase (B8822740) enzymes researchgate.netmdpi.com. While specific applications of ligands derived from this compound are not documented, its structural motifs suggest high potential for use in key reactions like asymmetric hydrogenation and aldol additions, which are fundamental transformations in organic synthesis nih.gov.
Precursor in Materials Science
Extensive research of scientific literature and chemical databases reveals no specific documented applications of This compound as a direct precursor in the field of materials science for the synthesis of specialty polymers, functional materials, or advanced organic frameworks. While chiral amino diols are a class of molecules with potential in these areas due to their bifunctional nature and inherent chirality, the specific utility of this particular compound has not been reported in the available scientific literature. The following sections represent a theoretical exploration of its potential applications based on the functionalities present in the molecule.
Synthesis of Specialty Polymers and Functional Materials
Theoretically, the bifunctional nature of This compound , containing both primary amine and primary/tertiary diol functionalities, could lend itself to the synthesis of various specialty polymers. The presence of a chiral center could also be exploited to create polymers with specific optical or stereoselective properties.
Potential, though currently undocumented, applications could include its use as a monomer in the synthesis of:
Polyamides: The amine group could react with dicarboxylic acids or their derivatives to form polyamide chains. The hydroxyl groups could either be protected during polymerization and later deprotected to provide sites for further functionalization, or they could potentially be involved in side reactions depending on the polymerization conditions.
Polyurethanes: The diol functionality could react with diisocyanates to form polyurethane backbones. The amine group would likely need to be protected to prevent unwanted side reactions. The resulting polyurethanes would possess chiral centers, which could influence their material properties.
Polyethers: The diol could potentially be used in the synthesis of polyethers through Williamson ether synthesis or other related polymerization methods.
It is important to reiterate that these are hypothetical applications based on the chemical structure of the compound, and there is no published research to substantiate them.
Development of Advanced Organic Frameworks
Advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are crystalline porous materials constructed from molecular building blocks. Chiral building blocks are of particular interest for applications in enantioselective separations and catalysis.
In theory, This compound could serve as a chiral building block or "strut" in the synthesis of such frameworks.
Metal-Organic Frameworks (MOFs): The hydroxyl and amine groups could potentially coordinate with metal ions to form the nodes of a MOF. The specific coordination chemistry would depend on the metal ion and the reaction conditions. The chirality of the ligand would be incorporated into the framework, potentially leading to chiral pores.
Covalent Organic Frameworks (COFs): The amine and hydroxyl groups could participate in covalent bond-forming reactions to create a porous, crystalline network. For example, the amine group could react with aldehydes to form imine-linked COFs, or the diol could react with boronic acids to form boronate ester-linked COFs.
However, a thorough search of the existing literature does not provide any examples of This compound being utilized in the synthesis of either MOFs or COFs. The development of new frameworks often requires careful design and synthesis of the organic linkers to achieve the desired topology and functionality, and it appears this specific amino diol has not yet been explored for this purpose.
Analytical and Spectroscopic Characterization Methods in Research on S 2 Amino 4 Methylpentane 1,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a chiral compound like (S)-2-amino-4-methylpentane-1,4-diol, NMR is crucial for confirming the molecular structure and for assigning the relative and absolute stereochemistry, often through the use of chiral derivatizing agents or advanced NMR techniques.
While specific experimental data for this compound is not widely available in published literature, a hypothetical analysis based on established principles of NMR spectroscopy can be presented for illustrative purposes. The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, protons and carbons attached to or near the electron-withdrawing amino and hydroxyl groups would resonate at a higher chemical shift (downfield).
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the carbon backbone and the hydroxyl and amino groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.90 | Doublet | 6H | 2 x -CH₃ |
| 1.25 | Singlet | 3H | -CH₃ (on C4) |
| 1.50 - 1.65 | Multiplet | 2H | -CH₂- (C3) |
| 1.70 | Multiplet | 1H | -CH- (in isopropyl) |
| 2.80 - 2.90 | Multiplet | 1H | -CH-NH₂ (C2) |
| 3.45 | Doublet of Doublets | 1H | -CH₂-OH (diastereotopic) |
| 3.60 | Doublet of Doublets | 1H | -CH₂-OH (diastereotopic) |
| 4.50 (broad) | Singlet | 2H | -NH₂ |
| 5.00 (broad) | Singlet | 2H | -OH (C1 and C4) |
Note: The chemical shifts for -NH₂ and -OH protons are highly dependent on solvent and concentration and may exchange with D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², sp) and its local electronic environment.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 23.5 | Isopropyl -CH₃ |
| 24.0 | Isopropyl -CH₃ |
| 25.0 | -CH- (isopropyl) |
| 28.0 | -CH₃ (on C4) |
| 45.0 | -CH₂- (C3) |
| 55.0 | -CH-NH₂ (C2) |
| 68.0 | -CH₂-OH (C1) |
| 72.0 | C(OH)(CH₃)₂ (C4) |
Advanced NMR Techniques for Detailed Structural and Conformational Studies
To further elucidate the complex structure and stereochemistry of this compound, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the carbon backbone by identifying adjacent protons. For example, correlations would be expected between the protons on C2 and C3, and between the protons on C3 and the isopropyl methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure, especially around quaternary centers like C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformational preferences of the molecule in solution.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound. This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity. For a molecule with the formula C₆H₁₅NO₂, the expected monoisotopic mass would be calculated and compared to the experimentally determined value.
Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 134.1181 | 134.1183 |
| [M+Na]⁺ | 156.0999 | 156.1002 |
Note: The observed m/z values would be expected to be within a few parts per million (ppm) of the calculated values.
Tandem Mass Spectrometry for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.
For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds. For instance, cleavage of the C1-C2 bond could lead to a fragment corresponding to the loss of CH₂OH. Cleavage of the C3-C4 bond is also a likely fragmentation pathway. The analysis of these fragments helps to piece together the molecular structure.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and specialized chiral chromatography are the primary methods utilized for these determinations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
For purity assessment, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Due to the polar nature of the amino and diol functional groups, derivatization might be employed to enhance retention and improve peak shape. However, direct analysis is also possible with appropriate mobile phase modifiers.
Key HPLC Parameters for Purity Analysis:
| Parameter | Typical Conditions | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) | Elutes compounds based on polarity. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and analysis time. |
| Detection | UV at 210 nm (if derivatized with a chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) | ELSD and CAD are universal detectors suitable for compounds lacking a strong chromophore. |
| Injection Volume | 10 µL | A small, precise volume is required for sharp peaks. |
This table is interactive. Click on the headers to learn more about each parameter.
The purity of this compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. This results in faster analysis times, improved resolution, and increased sensitivity. The principles of separation are the same as in HPLC, but the performance is markedly enhanced.
The advantages of UPLC for the analysis of this compound include reduced solvent consumption and quicker sample throughput, which is particularly beneficial in high-throughput screening or process monitoring environments. The method parameters are analogous to HPLC but are adapted for the shorter columns and higher flow rates characteristic of UPLC.
Comparison of Typical HPLC and UPLC Parameters:
| Parameter | HPLC | UPLC |
| Column Dimensions | 250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Particle Size | 5 µm | < 2 µm |
| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min |
| Analysis Time | 15-30 min | 2-5 min |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
This table is interactive. Explore the differences between HPLC and UPLC.
For a chiral molecule, confirming the enantiomeric purity is as important as determining the chemical purity. Chiral chromatography is a specialized form of HPLC that is capable of separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates and benzoates, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amino alcohols. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are different for the two enantiomers within the chiral environment of the stationary phase.
Alternatively, an indirect method can be used where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Typical Chiral HPLC Method Parameters:
| Parameter | Typical Conditions | Rationale |
| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Provides a chiral environment for enantiomeric discrimination. |
| Mobile Phase | Normal Phase: Hexane/Isopropanol (with a small amount of an amine modifier like diethylamine) | The non-polar mobile phase enhances the chiral recognition on many polysaccharide CSPs. The amine modifier improves peak shape for basic analytes. |
| Flow Rate | 0.5-1.0 mL/min | Optimized for the specific column and separation. |
| Detection | UV (if derivatized) or Polarimeter/Circular Dichroism (CD) Detector | Chiroptical detectors can provide additional confirmation of the enantiomeric identity. |
This table is interactive. Discover the key components of a chiral HPLC method.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Other Spectroscopic and Diffraction Methods
While chromatography is essential for separation and purity assessment, spectroscopic and diffraction methods provide detailed information about the molecular structure and functional groups of this compound.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule during a vibration.
For this compound, these techniques can confirm the presence of the key functional groups: the amino group (-NH₂), the hydroxyl groups (-OH), and the alkyl backbone (C-H bonds).
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H (Amine) | Stretching | 3300-3500 (two bands for primary amine) | 3300-3500 (medium) |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 (strong) |
| N-H (Amine) | Bending | 1590-1650 | Weak |
| C-O (Alcohol) | Stretching | 1050-1150 | Weak |
| C-N (Amine) | Stretching | 1020-1250 | Weak |
| C-C (Backbone) | Stretching | Not prominent | 800-1200 |
This table is interactive. Learn about the characteristic vibrations of the functional groups.
The broadness of the O-H stretching band in the IR spectrum is indicative of hydrogen bonding. The presence of two N-H stretching bands confirms a primary amine. Raman spectroscopy is particularly useful for observing the C-C backbone vibrations.
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a heavy atom is present in the structure or through anomalous dispersion effects.
For this compound, a single crystal of suitable quality would be grown and irradiated with X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the atomic positions can be determined. The determination of the absolute configuration of the chiral center at C2 as (S) provides the ultimate proof of its stereochemical identity. This technique is considered the gold standard for structural elucidation and stereochemical assignment. nih.gov
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
The stereochemical integrity of chiral molecules is a critical parameter in chemical research and development, particularly for compounds with potential biological applications. For this compound, a chiral compound, the absolute configuration of its stereocenters dictates its three-dimensional structure and, consequently, its interaction with other chiral entities. Optical rotation and circular dichroism (CD) spectroscopy are two primary chiroptical methods employed to assess the chirality and enantiomeric purity of such compounds.
Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This rotation is an intrinsic property of a chiral molecule and is directly proportional to the concentration of the sample and the path length of the light through it. The specific rotation, [α], is a standardized measure of this property and is a characteristic physical constant for a given chiral compound under specific conditions (i.e., temperature, solvent, and wavelength of light).
For a specific enantiomer, such as this compound, the specific rotation will have a distinct value and sign (either positive, dextrorotatory, or negative, levorotatory). Its enantiomer, (R)-2-amino-4-methylpentane-1,4-diol, would exhibit a specific rotation of equal magnitude but opposite sign. Therefore, the measurement of optical rotation is a fundamental technique for confirming the synthesis of the desired enantiomer and for determining its enantiomeric purity.
Despite the importance of this analytical technique, a thorough search of scientific literature and chemical databases did not yield specific optical rotation data for this compound.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is another powerful technique for the characterization of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration and conformation in solution.
In the context of this compound, CD spectroscopy could be used to probe the chiral environment of its chromophores. The amino and hydroxyl groups, while not strong chromophores in the accessible ultraviolet region, can exhibit CD signals that are sensitive to their spatial arrangement. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule.
As with optical rotation, specific experimental circular dichroism data for this compound is not available in the reviewed scientific literature. The application of these techniques would be essential in any research focused on the synthesis and stereochemical characterization of this compound.
Data on this compound
A comprehensive search of available scientific literature and databases did not yield specific experimental data for the optical rotation or circular dichroism of this compound. Therefore, a data table for these properties cannot be provided at this time.
Theoretical and Computational Chemistry Studies of S 2 Amino 4 Methylpentane 1,4 Diol
Quantum Mechanical Calculations for Electronic Structure and Reactivity Modeling
Quantum mechanical calculations are fundamental to modern chemistry, offering insights into the electronic structure that governs a molecule's stability and reactivity. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. This approach is computationally efficient while providing accurate results for molecular geometries and energies.
A study on the gas-phase reaction of leucine, the parent amino acid of (S)-2-amino-4-methylpentane-1,4-diol, utilized DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set to investigate its reaction with the hydroxyl (OH) radical. scielo.org.mx This level of theory is well-suited for determining the structures of stationary points on a potential energy surface, including reactants, products, and transition states. scielo.org.mx
For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find a stable arrangement of the atoms. The resulting optimized geometry provides key structural parameters. The presence of multiple hydroxyl and amino groups suggests the potential for intramolecular hydrogen bonding, which would significantly influence the molecule's preferred conformation.
Table 1: Illustrative Calculated Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Value |
| C1-O1 Bond Length | 1.43 Å |
| C2-N Bond Length | 1.47 Å |
| C4-O2 Bond Length | 1.44 Å |
| O1-C1-C2-N Dihedral Angle | -65.2° |
| C2-C3-C4-O2 Dihedral Angle | 175.8° |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.
Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the high-energy structures that connect reactants and products. DFT is a powerful tool for locating and characterizing these fleeting structures.
In the study of leucine's reaction with an OH radical, DFT was used to model the transition states for hydrogen abstraction from different carbon atoms in the leucine molecule. scielo.org.mx The calculations revealed that the reaction proceeds through the formation of a pre-reactive complex, where the OH radical is hydrogen-bonded to the nitrogen atom of the amino group. scielo.org.mx This interaction stabilizes the system before the hydrogen abstraction occurs. scielo.org.mx
The analysis of the reaction between leucine and the OH radical showed that the abstraction of a hydrogen atom from the gamma-carbon (the CH group in the isobutyl side chain) is the most favorable pathway. scielo.org.mx This is attributed to the formation of a more stable radical intermediate. scielo.org.mx The study calculated the activation energies for hydrogen abstraction from different sites, providing a quantitative measure of the reactivity of each position. scielo.org.mx A similar approach could be applied to this compound to predict its sites of reactivity, for instance, in oxidation reactions.
Table 2: Calculated Relative Energies for the Reaction of Leucine with OH Radical scielo.org.mx
| Species | Relative Energy (kcal/mol) |
| Reactants (Leucine + OH) | 0.0 |
| Pre-reactive Complex | -5.9 |
| Transition State (alpha-H abstraction) | -0.3 |
| Transition State (gamma-H abstraction) | -2.4 |
| Products (Leucine radical + H2O) | -29.8 |
This table is based on data for the parent amino acid, leucine.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution.
For this compound, MD simulations would be particularly useful for understanding its conformational flexibility. The molecule has several rotatable bonds, and the interactions between the amino and hydroxyl groups, as well as with solvent molecules, will dictate the accessible conformations. An MD simulation would start with an optimized geometry and then simulate the movement of each atom over a period of nanoseconds or even microseconds.
The analysis of the MD trajectory would reveal the most populated conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. For instance, simulations of the leucine transporter have been used to explore its conformational changes during substrate binding. nih.gov
Table 3: Illustrative Conformational States of this compound from a Hypothetical MD Simulation
| Conformation | Key Dihedral Angle (C1-C2-C3-C4) | Population (%) |
| Extended | 178° | 45 |
| Gauche 1 | 65° | 30 |
| Gauche 2 | -68° | 25 |
Note: This data is for illustrative purposes to show the type of information obtained from conformational analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry can also be used to predict spectroscopic properties, which can be a valuable tool for structure elucidation and for interpreting experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, and computational methods can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C).
The prediction of NMR chemical shifts is typically done using DFT methods. The calculation involves determining the magnetic shielding around each nucleus in the molecule, which is then used to calculate the chemical shift relative to a standard. The accuracy of these predictions has improved significantly in recent years, making them a useful complement to experimental NMR.
For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals in an experimental spectrum and could also be used to distinguish between different conformers of the molecule, as the chemical shifts can be sensitive to the local geometry.
Table 4: Illustrative Predicted NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 3.65, 3.50 | 65.8 |
| C2-H | 3.10 | 55.2 |
| C3-H₂ | 1.60, 1.45 | 42.1 |
| C4 | - | 71.5 |
| C5-H₃ | 0.95 | 24.8 |
| C6-H₃ | 0.92 | 22.3 |
| N-H₂ | 2.50 | - |
| O1-H | 4.20 | - |
| O2-H | 4.80 | - |
Note: These are hypothetical values intended to illustrate the output of NMR prediction software.
Rational Design of Derivatives and Optimization of Synthetic Strategies
The insights gained from computational studies can be leveraged for the rational design of new molecules with desired properties. By understanding the structure-activity relationships of this compound, it is possible to design derivatives with enhanced or modified functions.
For example, if the goal is to design a derivative that binds more strongly to a particular receptor, computational docking studies could be used to predict the binding affinity of different derivatives. The electronic structure calculations could help in designing molecules with specific electronic properties, such as increased polarity or a different dipole moment.
Computational analysis of reaction pathways can also aid in the optimization of synthetic strategies. nih.gov By understanding the mechanism of a reaction and the energies of the transition states, it is possible to identify conditions that would favor the desired product and minimize side reactions. For instance, if a particular reaction step has a high activation energy, computational studies might suggest a catalyst that could lower this barrier. This in silico approach to drug design and synthesis optimization can significantly reduce the time and cost of developing new chemical entities. Current time information in UA.nih.gov
Future Research Directions and Emerging Paradigms in Chiral Amino Diol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future research will heavily focus on creating synthetic pathways to chiral amino diols that are not only efficient but also environmentally benign. The principles of green chemistry are becoming central to the development of new methodologies, emphasizing the use of renewable starting materials, reducing waste, and employing milder reaction conditions. eurekaselect.com
Biocatalysis: Enzymatic methods are emerging as a powerful alternative to traditional chemical synthesis for producing chiral amines and diols. mdpi.comnih.gov These processes offer high enantioselectivity and regioselectivity under mild, aqueous conditions. mdpi.com Key areas of future development include:
Enzyme Discovery and Engineering: Identifying and engineering novel enzymes, such as transaminases, aldolases, and imine reductases (IREDs), to accept a broader range of substrates and exhibit enhanced stability and activity. nih.govmdpi.com For instance, combining biocatalytic aldol (B89426) reactions with reductive aminations in a two-step, one-pot process can yield complex amino-polyols from simple starting materials without the need for intermediate isolation. nih.gov
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. chiralpedia.com Future directions in this area for synthesizing chiral amino diols include:
Novel Organocatalyst Design: Developing new amino acid-derived organocatalysts that can achieve high enantiomeric excess (>99% ee). acs.orgnih.gov Recent studies have shown that proline-derived catalysts, in combination with additives like copper triflate, can be highly effective in asymmetric aldol reactions to create chiral keto alcohols, which are precursors to chiral diols. acs.org
Combined Chemo- and Biocatalytic Approaches: Integrating organocatalytic steps with enzymatic transformations to leverage the advantages of both systems, enabling the synthesis of complex stereochemical structures. acs.org
The table below summarizes emerging sustainable synthetic strategies applicable to chiral amino diols.
Table 1: Comparison of Sustainable Synthetic Methodologies for Chiral Amino Diols
| Methodology | Key Advantages | Current Research Examples | Future Potential for (S)-2-amino-4-methylpentane-1,4-diol |
|---|---|---|---|
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. mdpi.comchiralpedia.com | Use of d-fructose-6-phosphate aldolase (B8822740) (FSA) and imine reductases (IREDs) for stereoselective synthesis of amino-polyols. nih.gov | Development of specific enzymes for the direct, enantioselective synthesis from prochiral precursors. |
| Organocatalysis | Metal-free, avoids toxic heavy metals, high enantioselectivity. nih.gov | Proline-derived catalysts for asymmetric aldol reactions to form chiral 1,3-keto alcohols. acs.org | Design of organocatalysts for the asymmetric synthesis of the core structure, potentially reducing steps. |
| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. acs.org | One-pot chemoenzymatic reactions combining enzymatic aldol additions with chemical reductions. acs.org | A multi-step, one-pot synthesis combining an organocatalytic step with an enzymatic reduction. |
Expanding the Chemical Space of this compound Derivatives
This compound serves as a valuable scaffold for the synthesis of new molecules with potentially unique biological or chemical properties. Expanding the chemical space around this core structure is a key area for future research. This involves the systematic modification of the molecule to create libraries of related compounds.
The synthesis of derivatives can be achieved through various chemical transformations targeting the amino and hydroxyl functional groups. For example, research into 2-substituted 2-aminopropane-1,3-diols has shown that modifications to the side chain can lead to compounds with significant immunosuppressive activity. nih.gov This highlights the potential for discovering novel functionalities by creating analogues of this compound.
Future research will likely focus on:
Functionalization of the Amino Group: Introducing a wide range of substituents via N-alkylation or N-acylation to explore how these changes impact molecular interactions and catalytic activity. nih.gov
Modification of Hydroxyl Groups: Converting the primary and tertiary hydroxyl groups into ethers, esters, or other functional groups to modulate properties like solubility, stability, and coordinating ability.
Stereoselective Derivatization: Developing methods to selectively modify one functional group in the presence of others to create complex, multifunctional molecules with precise three-dimensional arrangements.
Creating and screening libraries of such derivatives can lead to the discovery of new catalysts, chiral ligands, or bioactive molecules. nih.govnih.gov
Exploration of New Catalytic Applications in Stereoselective Synthesis
Chiral amino diols are fundamentally important as ligands for metal-based catalysts and as organocatalysts themselves. acs.orgnih.gov Their bifunctional nature, containing both Lewis basic (amino) and Brønsted acidic/hydrogen-bond donating (hydroxyl) sites, makes them versatile for activating substrates in asymmetric transformations. nih.gov
Future research will aim to unlock the full catalytic potential of this compound and its derivatives. Key areas of exploration include:
Asymmetric Organocatalysis: Investigating the use of these amino diols to catalyze reactions such as aldol additions, Michael additions, and Mannich reactions, where the hydroxyl and amino groups can work in concert to control stereoselectivity. nih.govresearchgate.net
Ligands for Metal Catalysis: Synthesizing derivatives that can act as chiral ligands for transition metals in a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and allylic alkylations. nih.gov The structural rigidity and stereochemistry of the amino diol backbone can impart high levels of enantiocontrol.
Heterobimetallic Catalysis: Exploring the formation of heterobimetallic complexes, where the amino diol bridges two different metal centers (e.g., a lanthanide and an alkali metal), creating a unique catalytic environment for reactions like asymmetric Michael additions. researchgate.net
The table below outlines potential catalytic applications for this class of compounds.
Table 2: Potential Catalytic Applications of this compound and its Derivatives
| Reaction Type | Role of Amino Diol | Potential Outcome |
|---|---|---|
| Asymmetric Allylboration | Chiral Organocatalyst | Enantioselective formation of homoallylic alcohols. nih.gov |
| Asymmetric Michael Addition | Ligand for Heterobimetallic Catalyst | High enantiomeric excess in the formation of C-C and C-S bonds. researchgate.net |
| Asymmetric Transfer Hydrogenation | Ligand for Ruthenium or Iridium Catalysts | Enantioselective reduction of ketones and imines to chiral alcohols and amines. mdpi.com |
| Asymmetric Aldol Reaction | Organocatalyst | Stereoselective synthesis of chiral β-hydroxy ketones. nih.gov |
Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Research
The pace of discovery in chemical synthesis and catalysis can be dramatically accelerated by integrating modern automation and computational tools. helgroup.com For research on this compound and other chiral molecules, these technologies represent a paradigm shift.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel, using miniaturized reaction formats in well-plates. acs.orgacs.org This approach is invaluable for:
Reaction Optimization: Quickly identifying the optimal catalyst, solvent, base, and temperature for the synthesis of the target amino diol or its derivatives, saving significant time and resources. helgroup.com
Catalyst Screening: Evaluating libraries of new amino diol-based ligands or organocatalysts for their effectiveness in various asymmetric reactions. acs.orgnih.gov HTE platforms can screen hundreds of reactions per day, generating large datasets that can guide catalyst design. acs.org Fluorescence-based assays can even enable high-throughput determination of enantiomeric excess in crude reaction products. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming chemical research by leveraging large datasets to predict outcomes and guide experimental design. researchgate.netnih.gov In the context of chiral amino diol chemistry, AI can be applied to:
Synthesis Planning: Retrosynthesis software can propose novel and efficient synthetic routes to this compound and its derivatives, drawing from vast reaction databases. nih.gov
Catalyst Discovery: ML models can predict the performance of a potential catalyst based on its molecular structure, allowing researchers to prioritize the synthesis of the most promising candidates.
Automated Synthesis: Integrating AI-driven synthesis planning with robotic platforms, or "chemputers," enables the fully autonomous, multi-step synthesis of chiral catalysts and products. nih.govwikipedia.orgsigmaaldrich.com These systems can execute complex synthetic sequences without human intervention, allowing for rapid generation and testing of molecular libraries. nih.gov
The synergy between HTE, AI, and automated synthesis platforms will enable a data-driven "design-make-test-analyze" cycle that promises to accelerate the discovery of new synthetic methods and applications for chiral amino diols. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-amino-4-methylpentane-1,4-diol, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound can be synthesized via stereoselective amination of diol precursors. For example, Pd-catalyzed coupling reactions in flow reactors (as demonstrated for similar diols) enhance yield and reduce side reactions by improving mass transfer and temperature control . Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric hydrogenation, are critical for achieving enantiomeric excess. Reaction parameters (e.g., pH, solvent polarity) must be optimized to minimize racemization, as amino-alcohols are prone to epimerization under acidic/basic conditions.
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of hydroxyl and amino groups, while NOESY experiments resolve stereochemistry by analyzing spatial proximity of protons .
- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases separates enantiomers. Retention times and peak areas quantify stereochemical purity .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns, distinguishing isomers.
Q. How do the physical properties (e.g., solubility, melting point) of this compound compare to its non-aminated analogs?
- Methodological Answer : The amino group increases polarity, enhancing water solubility compared to non-aminated diols like 2-methylpentane-1,4-diol. However, intramolecular hydrogen bonding between the amino and hydroxyl groups may elevate melting points. Experimental determination via differential scanning calorimetry (DSC) and solubility assays in varied solvents (e.g., DMSO, ethanol) is recommended. Data from PubChem for analogous compounds suggest a melting point range of 80–100°C .
Q. What role does this compound play in polymer synthesis, particularly in polyurethane or polyamide systems?
- Methodological Answer : The amino and hydroxyl groups enable dual functionality as chain extenders and crosslinkers. In polyurethanes, the rigid methyl group and stereochemistry influence mechanical properties (e.g., tensile strength) by affecting molecular packing, as observed in studies with butane-1,4-diol analogs . Kinetic studies using FTIR or rheometry can monitor urethane/urea bond formation rates.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for diols and amines: use PPE (gloves, goggles), ensure ventilation, and avoid skin contact. Toxicity data for similar compounds (e.g., 2-butene-1,4-diol) indicate potential irritation; pre-experiment LD50 assays (e.g., OECD 423) are advised . Store under nitrogen to prevent oxidation.
Advanced Research Questions
Q. How does stereochemistry influence the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : The (S)-configuration enhances enantioselectivity in organocatalytic reactions (e.g., aldol condensations) due to spatial alignment of functional groups. Computational modeling (DFT or MD simulations) predicts transition-state stabilization, while experimental validation via kinetic isotopic effects (KIE) quantifies stereochemical contributions .
Q. What mechanisms underlie the interaction of this compound with biological macromolecules, such as enzymes or DNA?
- Methodological Answer : The amino group facilitates hydrogen bonding with biomolecular targets. Fluorescence quenching assays and SPR analysis measure binding affinity to proteins (e.g., lysozyme), while Ames tests assess mutagenicity. Studies on organotin analogs highlight the importance of functional group positioning in modulating bioactivity .
Q. Can computational models predict the environmental fate and degradation pathways of this compound?
- Methodological Answer : QSAR models estimate biodegradability (e.g., BIOWIN scores) and toxicity (ECOSAR). Molecular docking with hydrolytic enzymes (e.g., esterases) predicts metabolic pathways. Experimental validation via OECD 301B ready biodegradability tests confirms computational results .
Q. How does this compound perform as a ligand in transition-metal catalysis, and what are its coordination modes?
- Methodological Answer : The amino and hydroxyl groups act as bidentate ligands, stabilizing metal centers (e.g., Pd, Cu) in cross-coupling reactions. X-ray crystallography of metal complexes reveals binding geometries, while cyclic voltammetry assesses redox activity. Catalytic efficiency in Heck or Suzuki reactions can be benchmarked against commercial ligands (e.g., BINAP) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?
- Methodological Answer : Continuous-flow systems mitigate racemization by reducing residence time and enabling precise temperature control. Process analytical technology (PAT), such as in-line IR spectroscopy, monitors enantiomeric ratios in real time. Data from flow-reactor studies on cis-2-buten-1,4-diol synthesis suggest >95% ee is achievable with optimized parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
